molecular formula C15H28N2O7 B5311357 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt)

1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt)

Cat. No. B5311357
M. Wt: 348.39 g/mol
InChI Key: HOEOUPBTBXJHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt), also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ABPP is a salt form of a propanolamine derivative that has been synthesized through a specific method.

Mechanism of Action

1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) covalently modifies the active site of enzymes by forming a covalent bond with the nucleophilic residues in the active site. This modification results in the inhibition of enzyme activity, allowing for the identification and quantification of active enzymes in a given sample. 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has been shown to be a reversible inhibitor, meaning that the inhibition can be reversed by removing the compound from the sample.
Biochemical and Physiological Effects:
1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has been shown to have a specific effect on the activity of enzymes in biological systems. The inhibition of enzyme activity by 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) can result in a wide range of biochemical and physiological effects, depending on the specific enzyme being studied. For example, the inhibition of proteases by 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) can result in the accumulation of protein substrates, leading to changes in cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has several advantages for lab experiments, including its high specificity for enzyme activity, its reversible inhibition, and its ability to be applied in a wide range of biological systems. However, there are also limitations to the use of 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt), including the potential for off-target effects and the need for specific instrumentation to detect and quantify enzyme activity.

Future Directions

There are several future directions for the use of 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) in scientific research. One potential direction is the development of new 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) analogs with improved specificity and sensitivity for enzyme activity. Another direction is the application of 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) in new biological systems, including in vivo models and clinical samples. Additionally, the combination of 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) with other chemical probes and imaging techniques may provide new insights into the activity of enzymes in complex biological systems.

Synthesis Methods

1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) is synthesized through a specific method that involves the reaction of 4-acetyl-1-piperazine with 3-butoxy-2-propanol in the presence of ethanedioic acid. The resulting compound is then purified and converted into its salt form. This synthesis method has been reported to yield high purity 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) with good yields.

Scientific Research Applications

1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has been widely used as a chemical probe to study the activity of enzymes in complex biological systems. 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) is a reversible inhibitor that covalently modifies the active site of enzymes, allowing for the identification and quantification of active enzymes in a given sample. 1-(4-acetyl-1-piperazinyl)-3-butoxy-2-propanol ethanedioate (salt) has been used to study a wide range of enzymes, including proteases, kinases, and phosphatases, and has been applied in various biological systems, including cells, tissues, and whole organisms.

properties

IUPAC Name

1-[4-(3-butoxy-2-hydroxypropyl)piperazin-1-yl]ethanone;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3.C2H2O4/c1-3-4-9-18-11-13(17)10-14-5-7-15(8-6-14)12(2)16;3-1(4)2(5)6/h13,17H,3-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEOUPBTBXJHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1CCN(CC1)C(=O)C)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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